

6-bromo-1-methylpyridin-2(1H)-one CAS number 873383-11-0

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Compound of Interest

Compound Name: 6-bromo-1-methylpyridin-2(1H)-one

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An In-depth Technical Guide to **6-bromo-1-methylpyridin-2(1H)-one** (CAS: 873383-11-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound identified by the CAS number 873383-11-0.[1][2][3] It belongs to the pyridinone class of compounds, which are recognized as important structural motifs in medicinal chemistry.[4][5] This compound serves as a versatile synthetic building block, or synthon, primarily used as an intermediate in the development of pharmaceutical compounds and other bioactive molecules.[6][7][8] Its structure, featuring a reactive bromine atom, makes it particularly valuable for functionalization through various cross-coupling reactions.[6][8] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols.

Chemical and Physical Properties

The fundamental properties of **6-bromo-1-methylpyridin-2(1H)-one** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Property	Value	Reference(s)
CAS Number	873383-11-0	[1][9]
Molecular Formula	C ₆ H ₆ BrNO	[7][8][9]
Molecular Weight	188.02 g/mol	[7][8][9]
Appearance	Orange solid	[1][2]
Melting Point	105°C	[8]
Boiling Point	287.1°C	[8]
Purity	Typically ≥97%	[9]
InChI Key	PUHNNXVBAOPJPW-UHFFFAOYSA-N	[7]
Canonical SMILES	CN1C(Br)=CC=CC1=O	[7]

Synthesis

The primary synthesis route for **6-bromo-1-methylpyridin-2(1H)-one** involves the N-methylation of a pyridine precursor.[1][2] The detailed experimental protocol is outlined below.

Experimental Protocol: N-methylation of 2-bromo-6-hydroxypyridine[1][2]

This procedure describes the synthesis of **6-bromo-1-methylpyridin-2(1H)-one** from 2-bromo-6-hydroxypyridine.

Materials and Equipment:

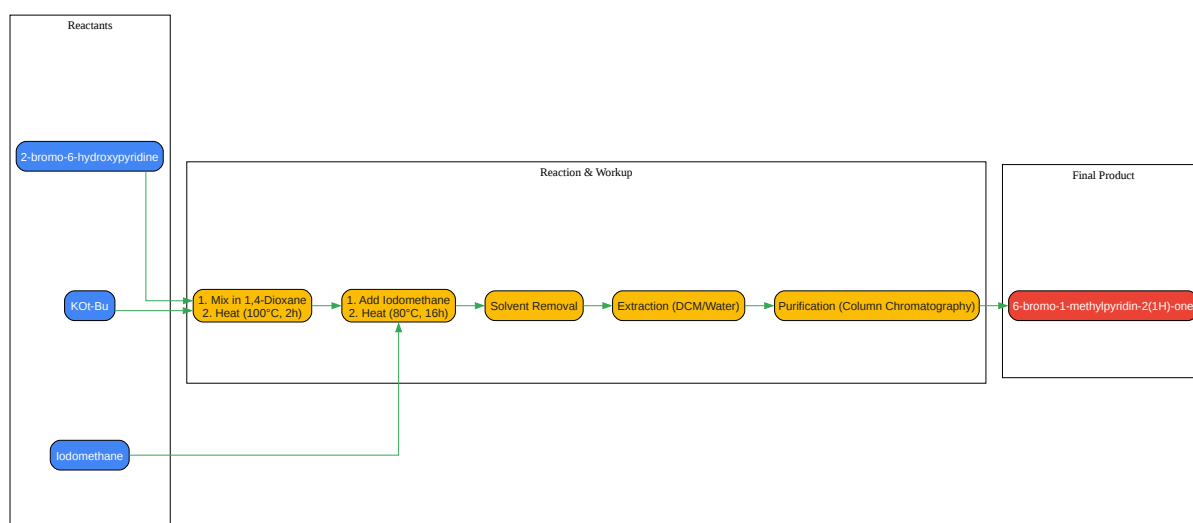
- 2-bromo-6-hydroxypyridine
- Potassium tert-butoxide (KOt-Bu)
- Iodomethane (CH₃I)
- 1,4-Dioxane

- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4)
- Methanol (MeOH)
- Dry Schlenk tube
- Standard laboratory glassware
- Rotary evaporator
- Column chromatography setup (silica gel)

Procedure:

- Dissolve 2-bromo-6-hydroxypyridine (3.43 g, 31.44 mmol) in 50 mL of 1,4-dioxane in a dry Schlenk test tube.[\[1\]](#)[\[2\]](#)
- Add potassium tert-butoxide (KOt-Bu) (8.69 g, 62.88 mmol) to the solution.[\[1\]](#)[\[2\]](#)
- Stir the reaction mixture at 100 °C for 2 hours.[\[1\]](#)[\[2\]](#)
- Cool the mixture to room temperature.[\[1\]](#)[\[2\]](#)
- Add iodomethane (19.6 mL, 314.41 mmol) dropwise to the reaction mixture.[\[1\]](#)[\[2\]](#)
- Stir the mixture at 80 °C for 16 hours.[\[1\]](#)[\[2\]](#)
- After the reaction is complete, remove the solvent by distillation under reduced pressure.[\[1\]](#)[\[2\]](#)
- Partition the resulting residue between dichloromethane (DCM) and water.[\[1\]](#)[\[2\]](#)
- Extract the aqueous layer three times with DCM.[\[1\]](#)[\[2\]](#)
- Combine the organic phases and dry them over anhydrous magnesium sulfate (MgSO_4).[\[1\]](#)[\[2\]](#)

- Filter the solution and evaporate the solvent to obtain the crude product.[1][2]
- Purify the crude product by column chromatography using 5% methanol in DCM as the eluent.[1][2]
- The final product is obtained as an orange solid (3.70 g, 96% yield).[1][2]



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Caption: Synthesis workflow for **6-bromo-1-methylpyridin-2(1H)-one**.

Reactivity and Applications

6-Bromo-1-methylpyridin-2(1H)-one is a key intermediate in organic synthesis, valued for the reactivity of its carbon-bromine bond.

Chemical Reactivity

The bromine atom at the 6-position is a reactive site for various metal-catalyzed cross-coupling reactions.[6] This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.[6] It is commonly employed in reactions such as:

- Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds with boronic acids.[6][8]
- Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.[8]

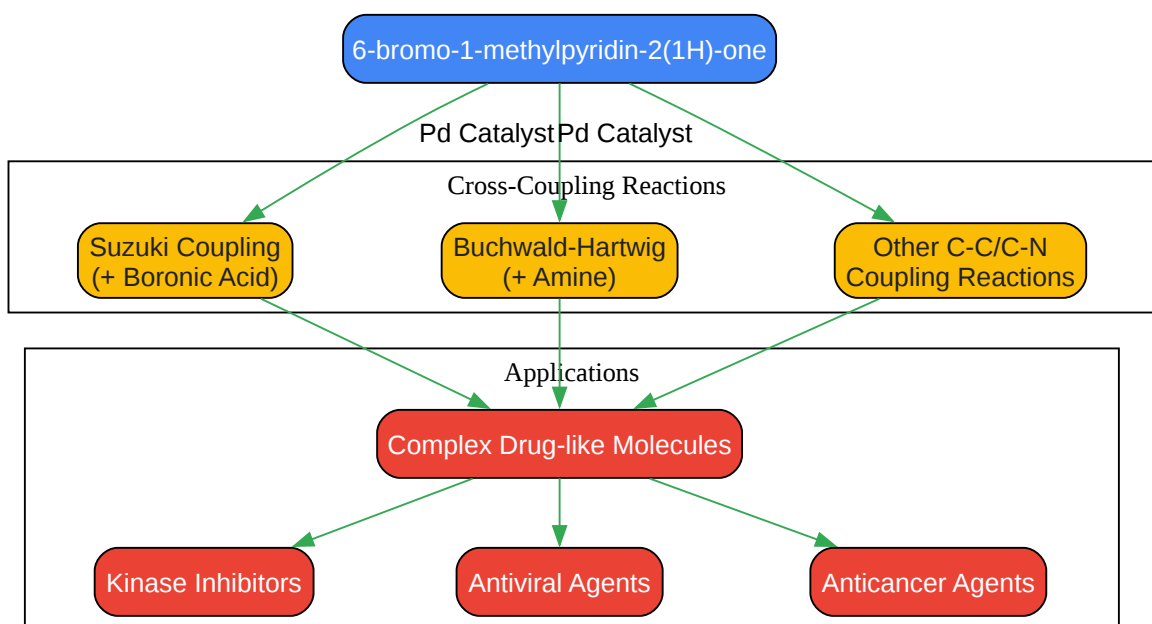
The pyridinone core itself provides a stable scaffold that can be further modified.[6]

Applications in Drug Discovery

Pyridinone derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[4][5] **6-bromo-1-methylpyridin-2(1H)-one** is specifically utilized as an intermediate in the synthesis of:

- Kinase Inhibitors: The pyridinone scaffold can serve as a hinge-binding motif for various kinases.[4][8]
- Other Bioactive Molecules: It is used to prepare derivatives with potential antiviral or anticancer properties.[8][10]

The compound is considered a "protein degrader building block," highlighting its role in the development of targeted protein degradation technologies.[9]



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Caption: Reactivity and synthetic utility of the title compound.

Potential Biological Activity

While specific bioactivity data for **6-bromo-1-methylpyridin-2(1H)-one** is not extensively detailed in the public domain, the broader class of pyridinone and brominated pyridinone derivatives has been investigated for various therapeutic applications. Compounds with similar structures have shown potential as antimicrobial agents, enzyme inhibitors, and anticancer agents.^[10] The presence of the bromine atom can enhance lipophilicity, potentially improving membrane permeability and biological activity.^[10] Its primary role remains that of a precursor for synthesizing pharmacologically active molecules.^{[8][10]}

Safety and Handling

Appropriate safety precautions must be taken when handling **6-bromo-1-methylpyridin-2(1H)-one**, as with many brominated organic compounds.^[7]

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).^{[1][11]}

Hazard Code	Description	GHS Pictogram	Reference(s)
H302	Harmful if swallowed	GHS07	^{[1][11][12]}
H315	Causes skin irritation	GHS07	^{[1][11][12]}
H319	Causes serious eye irritation	GHS07	^{[1][11][12]}
H335	May cause respiratory irritation	GHS07	^{[1][11][12]}

Precautionary Measures and Storage

The following precautionary statements and handling advice are recommended.^{[1][11]}

Statement Code	Description
Prevention	
P261 / P264	Avoid breathing dust. Wash skin thoroughly after handling. [11]
P270 / P271	Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. [11]
P280	Wear protective gloves/protective clothing/eye protection/face protection. [1] [11]
Response	
P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. [11]
P302 + P352	IF ON SKIN: Wash with plenty of soap and water. [11]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11]
Storage	
P403 + P233 / P405	Store in a well-ventilated place. Keep container tightly closed. Store locked up. [11]
Disposal	
P501	Dispose of contents/container to an approved waste disposal plant. [11]

Storage: Store in a cool, dry, and well-ventilated place, typically recommended at 2-8°C.[\[8\]](#)
Keep the container tightly closed.[\[13\]](#)[\[14\]](#)

Conclusion

6-Bromo-1-methylpyridin-2(1H)-one is a valuable heterocyclic intermediate with significant applications in synthetic and medicinal chemistry. Its well-defined synthesis and the reactivity of its bromine substituent make it an ideal starting material for creating diverse and complex molecules, particularly in the field of drug discovery for kinase inhibitors and other targeted therapeutics. Proper adherence to safety and handling protocols is essential when working with this compound.

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